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molecular formula C14H15BrN2O2 B560475 Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate CAS No. 1346703-23-8

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Cat. No. B560475
M. Wt: 323.19
InChI Key: WDIOILXQEARMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206157B2

Procedure details

Aqueous NaOH (0.68 g, 17.18 mmol) was added to a solution of methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate (3.7 g, 11.45 mmol) in EtOH (40 mL) and stirred at 60° C. for 1 h. After completion of the reaction, ethanol was removed under reduced pressure and the residue acidified using 1N HCl solution. The resulting precipitate was filtered and dried under vacuum. This crude acid (3.2 g, 10.3 mmol) was then dissolved in DMSO (20 mL) and 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (3.15 g, 20.77 mmol) added to it. The reaction mixture was stirred at room temperature for 15 min before PYBOP (8.1 g, 15.5 mmol) was added and left to stir overnight. After completion of the reaction, reaction mass was poured into ice to obtain solid which was filtered and washed with acetonitrile then ether to provide the desired 6-bromo-1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide (2.6 g, 56.5%). LCMS: 443.05 (M+1)+; HPLC: 95.00% (@ 254 nm) (Rt; 7.195); 1H NMR (DMSO-d6, 400 MHz) δ 11.52 (s, 1H), 8.61 (t, 1H, J=4.8 Hz), 8.36 (s, 1H), 8.19 (s, 1H), 7.70 (s, 1H), 5.88 (s, 1H), 5.23-5.20 (m, 1H), 4.33 (d, 2H, J=4.8 Hz), 2.20 (s, 3H), 2.12 (s, 3H), 1.98 (m, 2H), 1.97-1.90 (m, 2H), 1.87-1.86 (m, 2H), 1.73-1.67 (m, 2H).
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude acid
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Name
Quantity
8.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:18]([O:20]C)=O)[C:7]2[CH:8]=[N:9][N:10]([CH:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)[C:11]=2[CH:12]=1.[NH2:22][CH2:23][C:24]1[C:25](=[O:32])[NH:26][C:27]([CH3:31])=[CH:28][C:29]=1[CH3:30].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F>CCO.CS(C)=O>[Br:3][C:4]1[CH:5]=[C:6]([C:18]([NH:22][CH2:23][C:24]2[C:25](=[O:32])[NH:26][C:27]([CH3:31])=[CH:28][C:29]=2[CH3:30])=[O:20])[C:7]2[CH:8]=[N:9][N:10]([CH:13]3[CH2:14][CH2:15][CH2:16][CH2:17]3)[C:11]=2[CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
crude acid
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
3.15 g
Type
reactant
Smiles
NCC=1C(NC(=CC1C)C)=O
Step Four
Name
Quantity
8.1 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, reaction mass
ADDITION
Type
ADDITION
Details
was poured into ice
CUSTOM
Type
CUSTOM
Details
to obtain solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)NCC=1C(NC(=CC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 56.5%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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